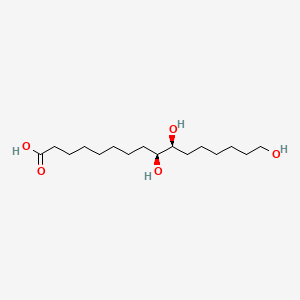

(9S,10S)-9,10,16-trihydroxyhexadecanoic acid

Descripción general

Descripción

(9S,10S)-9,10,16-trihydroxyhexadecanoic acid is a unique organic compound characterized by the presence of three hydroxyl groups attached to a hexadecanoic acid backbone. This compound is a member of the long-chain fatty acids family and exhibits interesting chemical and biological properties due to its specific stereochemistry and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (9S,10S)-9,10,16-trihydroxyhexadecanoic acid typically involves multi-step organic reactions. One common approach is the hydroxylation of hexadecanoic acid derivatives. The process may include:

Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as osmium tetroxide or potassium permanganate.

Protection and Deprotection: Protecting groups may be used to ensure selective hydroxylation at desired positions, followed by deprotection to yield the final product.

Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific strains of microorganisms are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(9S,10S)-9,10,16-trihydroxyhexadecanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in alkaline medium.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of alkyl halides or other substituted derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

Aleuritic acid has been studied for its role in various biological contexts:

- Anti-inflammatory Properties : Research indicates that hydroxy fatty acids, including aleuritic acid, exhibit significant anti-inflammatory effects. They can inhibit superoxide generation and elastase release, making them potential candidates for treating inflammatory diseases .

- Synthesis of Bioactive Compounds : Aleuritic acid serves as a precursor in the synthesis of several bioactive compounds such as prostaglandins and pheromones, which are crucial in physiological processes and signaling pathways .

Industrial Applications

Aleuritic acid is utilized across various industries due to its chemical properties:

- Cosmetics and Personal Care Products : It is incorporated into formulations for sun protection lotions and anti-aging products due to its moisturizing properties .

- Adhesives and Coatings : The compound is a key ingredient in the production of transparent adhesives and coatings. Its strong adhesive properties make it suitable for applications requiring moisture resistance and durability .

- Biodegradable Materials : Aleuritic acid is explored as a component in biodegradable packaging materials, contributing to sustainable practices in the industry .

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical field:

- Drug Delivery Systems : Research suggests that aleuritic acid can be used in the development of drug delivery systems, particularly for dermal applications. Its properties facilitate the formulation of microemulsions that enhance drug solubility and skin penetration .

Research Applications

Aleuritic acid is also significant in scientific research:

- Chemical Synthesis : It serves as a starting material for synthesizing various chemical compounds, including macrocyclic lactones and substituted coumarin derivatives. This versatility makes it valuable in organic chemistry .

Case Study 1: Anti-inflammatory Effects

A study published in PubMed Central demonstrated that hydroxy fatty acids like aleuritic acid significantly reduced inflammation markers in vitro. The compound was found to inhibit the generation of superoxide anions by immune cells, suggesting its potential use in treating conditions characterized by chronic inflammation .

Case Study 2: Cosmetic Formulation

In a formulation study for anti-aging creams, aleuritic acid was incorporated into emulsion systems. Results indicated improved skin hydration and elasticity compared to control formulations without the compound. This highlights its efficacy as an active ingredient in cosmetic applications .

Case Study 3: Biodegradable Packaging

Research on biodegradable materials revealed that incorporating aleuritic acid into polymer matrices enhanced their mechanical properties while maintaining biodegradability. This study supports the use of aleuritic acid in developing environmentally friendly packaging solutions .

Mecanismo De Acción

The mechanism of action of (9S,10S)-9,10,16-trihydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory responses or modulation of metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

(9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid: Similar in structure but contains a phosphonooxy group.

(9S,10S,11R)-trihydroxy-12-octadecenoic acid: Contains an additional hydroxyl group and a double bond.

Uniqueness

(9S,10S)-9,10,16-trihydroxyhexadecanoic acid is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

(9S,10S)-9,10,16-trihydroxyhexadecanoic acid, also known as aleuritic acid, is a naturally occurring fatty acid that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₆H₃₂O₅

- Molecular Weight : 288.42 g/mol

- IUPAC Name : 9,10,16-trihydroxyhexadecanoic acid

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies revealed that this compound decreases the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. It demonstrated a strong ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with chronic diseases.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an alternative treatment for infections caused by resistant strains.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in paw edema and serum levels of inflammatory markers compared to the control group. This highlights its therapeutic potential in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

17941-34-3 |

|---|---|

Fórmula molecular |

C16H32O5 |

Peso molecular |

304.42 g/mol |

Nombre IUPAC |

(9S,10S)-9,10,16-trihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15-/m0/s1 |

Clave InChI |

MEHUJCGAYMDLEL-GJZGRUSLSA-N |

SMILES |

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |

SMILES isomérico |

C(CCC[C@@H]([C@H](CCCCCCO)O)O)CCCC(=O)O |

SMILES canónico |

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

9,10,16-trihydroxypalmitic acid aleuritic acid aleuritolic acid aleuritolic acid, (R*,R*)-isomer aleuritolic acid, (R*,S*)-(+-)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.